2-Amino-1,6-naphthalenedisulfonic acid
Overview
Description
2-Amino-1,6-naphthalenedisulfonic acid is an organic compound with the molecular formula C10H9NO6S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and an amino group attached to the naphthalene ring. This compound is known for its applications in the synthesis of dyes and pigments, as well as its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,6-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. This reaction introduces sulfonic acid groups into the naphthalene ring. The resulting sulfonated naphthalene is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The sulfonation step is carried out in large reactors, and the amination step is optimized to minimize byproducts and maximize the desired product. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,6-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve reagents like halogens or other electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-Amino-1,6-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, particularly azo dyes.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-1,6-naphthalenedisulfonic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid groups enhance solubility and reactivity. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes .
Comparison with Similar Compounds
- 2-Amino-1,5-naphthalenedisulfonic acid
- 2-Amino-4,8-naphthalenedisulfonic acid
- 6-Amino-2-naphthalenesulfonic acid
Comparison: 2-Amino-1,6-naphthalenedisulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and solubility properties. Compared to 2-Amino-1,5-naphthalenedisulfonic acid, the 1,6-isomer has different electronic and steric effects, influencing its behavior in chemical reactions. Similarly, the 4,8- and 6,2-isomers exhibit variations in reactivity and applications due to their distinct structural arrangements .
Properties
IUPAC Name |
2-aminonaphthalene-1,6-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-9-4-1-6-5-7(18(12,13)14)2-3-8(6)10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFPDISKVNULGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593372 | |
Record name | 2-Aminonaphthalene-1,6-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6838-02-4, 19532-04-8 | |
Record name | 2-Amino-1,6-naphthalenedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006838024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminonaphthalene-1,6-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-1,6-NAPHTHALENEDISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY66K1HFN6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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